What is the structure of Ethyl pyrrolidine-3-carboxylate hydrochloride?
What is the structure of Ethyl pyrrolidine-3-carboxylate hydrochloride?
An In-depth Technical Guide to Ethyl Pyrrolidine-3-carboxylate Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl pyrrolidine-3-carboxylate hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the landscape of modern synthetic chemistry and pharmaceutical development.[1] With the molecular formula C₇H₁₄ClNO₂, it is the hydrochloride salt of the ethyl ester of pyrrolidine-3-carboxylic acid.[1] The presence of a pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, imparts unique structural and chemical properties that make it a versatile precursor for a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its structure, synthesis, characterization, applications, and safety protocols, designed for professionals in research and drug development.
The significance of this compound lies in its utility as a scaffold in the synthesis of chiral molecules, particularly in the development of novel therapeutic agents.[1] Its applications span from the creation of potential antimicrobial and neuroprotective agents to its use as an intermediate in the synthesis of enzyme inhibitors.[1][2] The hydrochloride form enhances its stability and solubility in aqueous systems, facilitating its use in various reaction conditions and biological assays.[1]
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties and molecular structure of Ethyl pyrrolidine-3-carboxylate hydrochloride is fundamental to its effective application in research and synthesis.
Molecular Structure and Identifiers
The core structure features a pyrrolidine ring with an ethyl carboxylate group at the 3-position. The nitrogen atom of the pyrrolidine ring is protonated and forms a salt with a chloride ion.
// Atom nodes N [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,1!"]; C3 [label="C", pos="0,1.5!"]; H_N [label="H", pos="0.5,-0.5!"]; C_ester [label="C", pos="1.2,0.5!"]; O_double [label="O", pos="1.8,1.2!"]; O_single [label="O", pos="1.8,-0.2!"]; C_ethyl1 [label="C", pos="2.8,-0.5!"]; C_ethyl2 [label="C", pos="3.8,-0.2!"]; Cl [label="Cl⁻", pos="0.5,-1.5!", fontcolor="#EA4335"]; H_plus [label="+", pos="0.2,-0.2!", fontcolor="#4285F4"];
// Bond edges N -- C1; C1 -- C2; C2 -- C3; C3 -- N; N -- H_N; C3 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_ethyl1; C_ethyl1 -- C_ethyl2;
// Dummy nodes for positioning hydrogens h1_1 [label="H", pos="-1.8,-0.2!"]; h1_2 [label="H", pos="-1.2,-1.1!"]; h2_1 [label="H", pos="-1.8,1.3!"]; h2_2 [label="H", pos="-0.8,1.5!"]; h3_1 [label="H", pos="0,2.1!"]; h_ethyl1_1 [label="H", pos="2.8,-1.1!"]; h_ethyl1_2 [label="H", pos="3.2,-0.2!"]; h_ethyl2_1 [label="H", pos="4.2,0.3!"]; h_ethyl2_2 [label="H", pos="3.8,-0.8!"]; h_ethyl2_3 [label="H", pos="4.2,-0.5!"];
// Hydrogen bonds C1 -- h1_1; C1 -- h1_2; C2 -- h2_1; C2 -- h2_2; C3 -- h3_1; C_ethyl1 -- h_ethyl1_1; C_ethyl1 -- h_ethyl1_2; C_ethyl2 -- h_ethyl2_1; C_ethyl2 -- h_ethyl2_2; C_ethyl2 -- h_ethyl2_3; }
Figure 1: 2D Structure of Ethyl pyrrolidine-3-carboxylate hydrochloride
Key Physicochemical Data
The following table summarizes the key physicochemical properties of Ethyl pyrrolidine-3-carboxylate hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [3] |
| CAS Number | 80028-44-0 | [1] |
| Appearance | Solid | [3] |
| Melting Point | 17-42 °C | [3] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO). Partially soluble in water. | [1] |
| Storage Temperature | 2-8°C | [3] |
| IUPAC Name | ethyl pyrrolidine-3-carboxylate;hydrochloride | [1] |
| InChI | InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H | [1] |
| SMILES | CCOC(=O)C1CCNC1.Cl | [1] |
Synthesis and Purification
The synthesis of Ethyl pyrrolidine-3-carboxylate hydrochloride can be achieved through several routes, with the direct esterification of pyrrolidine-3-carboxylic acid being a common and straightforward method.[1]
Synthetic Workflow
The general workflow for the synthesis involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst, followed by workup and isolation of the hydrochloride salt.
// Nodes start [label="Start: Pyrrolidine-3-carboxylic acid & Ethanol"]; reaction [label="Reaction:\n- Add acid catalyst (e.g., HCl)\n- Heat under reflux"]; workup [label="Workup:\n- Cool reaction mixture\n- Remove excess solvent under reduced pressure"]; isolation [label="Isolation:\n- Triturate with a suitable solvent (e.g., diethyl ether)\n- Filter the solid product"]; purification [label="Purification (Optional):\n- Recrystallization"]; product [label="Final Product:\nEthyl pyrrolidine-3-carboxylate hydrochloride"];
// Edges start -> reaction; reaction -> workup; workup -> isolation; isolation -> purification; purification -> product; isolation -> product [label="If pure enough"]; }
Figure 2: General Synthesis Workflow
Detailed Experimental Protocol: Direct Esterification
This protocol describes the synthesis of Ethyl pyrrolidine-3-carboxylate hydrochloride from pyrrolidine-3-carboxylic acid.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated or as a solution in ethanol)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyrrolidine-3-carboxylic acid in absolute ethanol.
-
Acidification: Slowly add hydrochloric acid to the suspension while stirring. The addition of acid acts as a catalyst for the esterification and also facilitates the formation of the final hydrochloride salt.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Product Precipitation: To the resulting residue, add anhydrous diethyl ether and stir. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain Ethyl pyrrolidine-3-carboxylate hydrochloride.
Analytical Characterization
The identity and purity of synthesized Ethyl pyrrolidine-3-carboxylate hydrochloride are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectral Data
The following table summarizes the expected spectral data for the characterization of this compound.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), and multiplets for the pyrrolidine ring protons. The acidic proton of the ammonium group may be broad or not observed depending on the solvent. Protons adjacent to the ester will be deshielded. |
| ¹³C NMR | A signal for the carbonyl carbon of the ester (around 165-185 ppm), signals for the carbons of the ethyl group, and signals for the carbons of the pyrrolidine ring.[4] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester (around 1710-1760 cm⁻¹).[4] A broad absorption corresponding to the N-H stretch of the ammonium salt. C-H stretching and bending vibrations will also be present. |
| Mass Spectrometry (ESI+) | The mass spectrum will show a peak corresponding to the molecular ion of the free base (M+H)⁺ at m/z = 144.10. |
Protocol for NMR Sample Preparation
Materials:
-
Synthesized Ethyl pyrrolidine-3-carboxylate hydrochloride
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃)
-
NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh a small amount of the compound (typically 5-10 mg) and transfer it into a clean, dry NMR tube.
-
Add approximately 0.5-0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette.
-
Securely cap the NMR tube.
-
Gently vortex the tube until the sample is completely dissolved.
-
The sample is now ready for analysis in an NMR spectrometer.
Applications in Research and Drug Development
Ethyl pyrrolidine-3-carboxylate hydrochloride is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its chiral nature, when resolved into its enantiomers, makes it particularly useful in stereoselective synthesis.[1]
Role as a Chiral Building Block
The enantiomerically pure forms of Ethyl pyrrolidine-3-carboxylate serve as versatile chiral building blocks.[1] The pyrrolidine ring is a common motif in many pharmaceuticals, including antiviral, anticancer, and central nervous system-acting drugs.[5]
Synthetic Pathway Example
The following diagram illustrates the role of Ethyl pyrrolidine-3-carboxylate as a precursor in a hypothetical multi-step synthesis of a target molecule.
// Nodes start [label="Ethyl pyrrolidine-3-carboxylate\nhydrochloride"]; step1 [label="N-Protection\n(e.g., Boc anhydride)"]; intermediate1 [label="N-Boc-ethyl pyrrolidine-3-carboxylate"]; step2 [label="Functional Group Interconversion\n(e.g., Reduction of ester to alcohol)"]; intermediate2 [label="N-Boc-3-(hydroxymethyl)pyrrolidine"]; step3 [label="Coupling Reaction\n(e.g., with an aryl halide)"]; intermediate3 [label="Coupled Intermediate"]; step4 [label="Deprotection\n(e.g., TFA)"]; target [label="Target Molecule"];
// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> target; }
Figure 3: Hypothetical Synthetic Pathway
Safety and Handling
Proper handling of Ethyl pyrrolidine-3-carboxylate hydrochloride is essential to ensure laboratory safety.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[6]
-
H318: Causes serious eye damage.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Measures and PPE
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[6]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[6]
First-Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[6]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[6]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[6]
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6] Recommended storage is at 2-8°C.[3]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]
References
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LookChem. (n.d.). Ethyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). CID 161290137 | C16H30N2O4. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrrolidine - the NIST WebBook. Retrieved from [Link]
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PubMed Central. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl pyrrolidine-3-carboxylate (C7H13NO2). Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl (R)-pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
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CP Lab Safety. (n.d.). ethyl pyrrolidine-3-carboxylate hydrochloride, min 97%, 1 gram. Retrieved from [Link]
Sources
- 1. Buy Ethyl pyrrolidine-3-carboxylate hydrochloride | 80028-44-0 [smolecule.com]
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